molecular formula C16H21FN4O2 B7639334 3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea

3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea

Cat. No. B7639334
M. Wt: 320.36 g/mol
InChI Key: NYISOMKXEZCKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea inhibits BTK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which leads to the inhibition of cell survival and proliferation. This compound also inhibits ITK and TESK, which are involved in the activation and proliferation of T-cells. This leads to the inhibition of T-cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth and survival of cancer cells in preclinical studies. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines in T-cells, which can be beneficial in the treatment of autoimmune diseases and transplant rejection. This compound has also been shown to reduce the infiltration of immune cells into tumor microenvironments, which can enhance the efficacy of immunotherapy.

Advantages and Limitations for Lab Experiments

3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea has several advantages for lab experiments, including its high potency and selectivity for BTK, ITK, and TESK. However, this compound can be difficult to synthesize and has poor solubility in water, which can limit its use in certain experiments. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

For 3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the testing of its safety and efficacy in clinical trials. This compound may also be used in combination with other drugs, such as immunotherapies, to enhance its efficacy in the treatment of cancer and autoimmune diseases. Finally, this compound may be tested in preclinical models of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.

Synthesis Methods

3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis begins with the reaction of 2-cyano-3-fluoroaniline with 2-bromoethylamine hydrobromide to form 2-(2-cyano-3-fluoroanilino)ethylamine. This intermediate is then reacted with 3-hydroxymethyl-1-methyl-1H-pyrazole-5-carbaldehyde to form the corresponding imine. The imine is reduced with sodium borohydride to form the corresponding amine, which is then reacted with 3-(bromomethyl)oxolane to form this compound.

Scientific Research Applications

3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea has been extensively studied in preclinical models of various types of cancer, including B-cell malignancies, multiple myeloma, and solid tumors. In these studies, this compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule that is involved in the survival and proliferation of cancer cells. This compound has also been shown to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and T-cell-expressed and -secreted kinase (TESK), which are involved in the activation and proliferation of T-cells.

properties

IUPAC Name

3-[2-(2-cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O2/c1-21(10-12-5-8-23-11-12)16(22)20-7-6-19-15-4-2-3-14(17)13(15)9-18/h2-4,12,19H,5-8,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYISOMKXEZCKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOC1)C(=O)NCCNC2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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